molecular formula C8H10ClNO B13690986 2-(3-Amino-5-chlorophenyl)ethanol

2-(3-Amino-5-chlorophenyl)ethanol

Cat. No.: B13690986
M. Wt: 171.62 g/mol
InChI Key: QOIJZWQGNWYPDE-UHFFFAOYSA-N
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Description

Significance within Substituted Arylethanol Chemistry

Substituted arylethanolamines are a cornerstone of medicinal chemistry, with many derivatives exhibiting a wide range of biological activities. The core structure, an ethanolamine (B43304) side chain attached to an aromatic ring, allows for diverse functionalization, leading to compounds that can interact with various biological targets. The specific substitution pattern on the phenyl ring, in this case, an amino group at the 3-position and a chlorine atom at the 5-position, is crucial in determining the compound's physicochemical properties and its potential biological interactions. The presence of both an electron-donating amino group and an electron-withdrawing chlorine atom on the phenyl ring creates a unique electronic environment that can influence its reactivity and binding affinity to biological macromolecules.

Overview of Structural Features and Synthetic Interest

From a structural standpoint, 2-(3-Amino-5-chlorophenyl)ethanol possesses a chiral center at the carbon atom bearing the hydroxyl group, meaning it can exist as two enantiomers. The spatial arrangement of the amino, chloro, and ethanol (B145695) groups on the phenyl ring dictates its three-dimensional shape, which is a critical factor in its potential interactions with enzymes and receptors.

The synthetic interest in this molecule stems from its potential as a building block in the creation of more complex molecules. The amino group can be readily modified, and the chlorine atom can participate in various coupling reactions, making it a versatile intermediate for the synthesis of a library of derivatives. The synthesis of related β-amino alcohols is often achieved through methods like the ring-opening of epoxides with amines or the reduction of corresponding amino ketones. acs.org For instance, the synthesis of 2-amino-1-(3-chlorophenyl)ethanol, a structural isomer, can be accomplished via the asymmetric reduction of 3-chlorophenacyl chloride. bldpharm.com

Historical Context of Related Aminophenyl and Chlorophenyl Ethanol Derivatives

The history of aminophenyl and chlorophenyl ethanol derivatives is deeply intertwined with the development of pharmaceuticals. The broader class of phenethylamines, which includes these derivatives, has been a subject of extensive research for over a century. nih.govresearchgate.net Early investigations into these compounds were often driven by the desire to understand and mimic the activity of endogenous catecholamines like adrenaline and noradrenaline.

The introduction of halogen atoms, such as chlorine, onto the phenyl ring has been a common strategy in medicinal chemistry to modulate a compound's metabolic stability and lipophilicity, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) profile. Chlorophenyl derivatives are found in numerous approved drugs, highlighting the historical success of this chemical modification. Similarly, the strategic placement of amino groups has been instrumental in developing compounds that target a wide array of receptors and enzymes. For example, various aminophenol derivatives have been explored for their potential as ferroptosis inhibitors. chemicalbook.com

Current Research Gaps and Motivations for Comprehensive Investigation of this compound

Despite the rich history of its parent classes, specific and in-depth research focused solely on this compound appears to be limited in publicly available literature. While its individual components—the aminophenyl and chlorophenyl ethanol structures—are well-studied, the unique combination of these functionalities at the 3 and 5 positions presents a knowledge gap.

The primary motivation for a comprehensive investigation of this compound lies in its potential as a novel scaffold in drug discovery. The specific substitution pattern may confer unique pharmacological properties that differ from its more studied isomers. There is a need to systematically synthesize and characterize this compound, including its individual enantiomers, to fully elucidate its chemical and biological properties. sigmaaldrich.comchemsrc.com Furthermore, exploring its reactivity in various chemical transformations could unlock new synthetic pathways to novel and potentially bioactive molecules. The current landscape of medicinal chemistry, with its continuous search for new chemical entities to address unmet medical needs, provides a strong impetus for the detailed study of such underexplored compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10ClNO

Molecular Weight

171.62 g/mol

IUPAC Name

2-(3-amino-5-chlorophenyl)ethanol

InChI

InChI=1S/C8H10ClNO/c9-7-3-6(1-2-11)4-8(10)5-7/h3-5,11H,1-2,10H2

InChI Key

QOIJZWQGNWYPDE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1N)Cl)CCO

Origin of Product

United States

Synthetic Methodologies and Route Optimization

Classical Synthetic Approaches

Reduction of Nitro Precursors and Nitro-Chlorophenyl Intermediates

A common and effective method for introducing an amino group onto an aromatic ring is through the reduction of a corresponding nitro compound. wikipedia.org For the synthesis of 2-(3-Amino-5-chlorophenyl)ethanol, a key intermediate would be 2-(3-chloro-5-nitrophenyl)ethanol. The reduction of the nitro group in this intermediate to an amine is a crucial step.

Several reducing agents can be employed for this transformation. Catalytic hydrogenation using reagents like palladium on carbon (Pd/C) or Raney nickel is a widely used method. commonorganicchemistry.com However, care must be taken to avoid dehalogenation, which can be a side reaction with some catalysts. commonorganicchemistry.com Metal-based reductions, such as using tin(II) chloride (SnCl2) or iron (Fe) in acidic media, offer milder alternatives that can be more selective for the nitro group reduction in the presence of a chloro substituent. commonorganicchemistry.comorganic-chemistry.org The use of sodium borohydride (B1222165) in the presence of a nickelous chloride system has also been shown to effectively reduce aromatic nitro compounds to primary amines. jst.go.jp

Enzymatic reductions also present a viable option. For instance, 3-nitrophenol (B1666305) nitroreductase can catalyze the chemoselective reduction of aromatic nitro groups to hydroxylamino groups, which can be further reduced to the desired amine. nih.gov

Table 1: Comparison of Reducing Agents for Nitro Group Reduction

Reagent/System Conditions Advantages Potential Drawbacks
H₂/Pd/C Hydrogen gas, catalyst High efficiency Potential for dehalogenation
Raney Nickel Hydrogen gas, catalyst Less prone to dehalogenation of chlorides compared to Pd/C commonorganicchemistry.com Catalyst preparation and handling
SnCl₂ Acidic or non-acidic media Mild and selective commonorganicchemistry.com Stoichiometric amounts of metal salts
Fe/Acid Acidic conditions (e.g., AcOH) Mild and cost-effective commonorganicchemistry.com Acidic workup required
NaBH₄/NiCl₂ - High yield of primary amines jst.go.jp -

Strategies for Introduction of Amino and Hydroxyl Functionalities

The introduction of both the amino and hydroxyl groups requires a strategic approach. One method involves starting with a precursor that already contains a hydroxyl or a group that can be easily converted to a hydroxyl group. For instance, starting with a substituted phenylacetic acid, which can be reduced to the corresponding phenylethanol. google.com

Alternatively, the ethanol (B145695) side chain can be constructed via a Grignard reaction. This would involve the reaction of a Grignard reagent derived from a 3,5-disubstituted bromobenzene (B47551) with ethylene (B1197577) oxide or a protected 2-bromoethanol. missouri.edu Another approach is the reaction of a suitable phenylmagnesium bromide with an aldehyde, like ethanal, to form the 1-phenylethanol (B42297) structure, which could then be further modified. missouri.edu

The amino group can be introduced at various stages. It can be present in the starting material as a nitro group, as discussed previously, or it can be introduced later in the synthesis via amination reactions.

Control of Aryl Ring Substitution Pattern for Targeted Regioselectivity

Achieving the desired 3,5-disubstitution pattern on the phenyl ring is a key challenge. The directing effects of the substituents play a crucial role in electrophilic aromatic substitution reactions. organicchemistrytutor.comyoutube.comyoutube.com The chloro group is an ortho-, para-director, while the amino group is a strong ortho-, para-director. organicchemistrytutor.comquora.com The nitro group, being a deactivating group, is a meta-director. organicchemistrytutor.com

To synthesize this compound, one could start with a meta-directing group to install the substituents in the desired positions. For example, starting with nitrobenzene, a chlorination reaction would be directed to the meta position. However, subsequent functionalization would need to be carefully planned.

A more controlled approach might involve starting with a molecule that already has the desired substitution pattern or can be easily converted to it. For instance, starting with 3,5-dichloroaniline (B42879) and selectively replacing one chloro group with a hydroxyl or another functional group that can be converted to the ethanol side chain could be a viable route. Another strategy involves the synthesis of 3,5-disubstituted anilines from acyclic precursors. rsc.org

Modern Catalytic Methods

Cross-Coupling Reactions for Aryl Substitution (e.g., employing palladium-catalyzed processes)

Modern catalytic methods, particularly palladium-catalyzed cross-coupling reactions, offer powerful tools for the synthesis of substituted aromatic compounds. nih.govrsc.org These reactions can be used to form C-N and C-C bonds with high efficiency and selectivity.

For the synthesis of this compound, a palladium-catalyzed amination reaction could be employed to introduce the amino group onto a pre-functionalized chlorophenylethanol derivative. nih.govrsc.org For example, starting with 2-(3,5-dichlorophenyl)ethanol, a selective amination at one of the chloro positions could be achieved using a suitable palladium catalyst and ligand system.

Alternatively, a palladium-catalyzed cross-coupling reaction could be used to construct the ethanol side chain. For instance, a Suzuki or Heck coupling of a 3-amino-5-chloroboronic acid derivative or a 3-amino-5-chlorohalobenzene with a suitable vinyl-containing reagent could be envisioned.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
2-(3-chloro-5-nitrophenyl)ethanol
3,5-dichloroaniline
3-amino-5-chloroboronic acid
3-amino-5-chlorohalobenzene
3-nitrophenol nitroreductase
Palladium on carbon (Pd/C)
Raney nickel
Tin(II) chloride (SnCl₂)
Iron (Fe)
Sodium borohydride
Nickelous chloride
Ethylene oxide
2-bromoethanol
Phenylmagnesium bromide
Ethanal

Asymmetric Synthesis Approaches for Chiral Analogs or Derivatives

The synthesis of chiral 1,2-amino alcohols, a structural motif present in many pharmaceuticals, is of significant interest. acs.orgacs.org Asymmetric synthesis of these compounds is crucial for isolating the desired enantiomer, which often exhibits greater therapeutic efficacy.

One prominent method is the asymmetric transfer hydrogenation of unprotected α-ketoamines using ruthenium catalysts. nih.gov This technique has been successfully applied to synthesize various chiral 1,2-amino alcohol-containing drug molecules with high yields and excellent enantioselectivities (>99% ee). nih.gov For instance, a facile synthetic protocol for epinephrine (B1671497) and a two-step process for norepinephrine (B1679862) have been developed using this method, starting from unprotected α-ketoamines. nih.gov

Another approach involves the use of metalloenamines derived from N-sulfinyl imines, which undergo highly diastereoselective addition to aldehydes. nih.gov Subsequent reduction of the resulting β-hydroxy-N-sulfinyl imine products can yield both syn- and anti-1,3-amino alcohol derivatives with very high diastereomeric ratios. nih.gov

Biocatalysis also presents a powerful tool for asymmetric synthesis. researchgate.net For example, the enantioselective synthesis of (S)-3,5-bistrifluoromethylphenyl ethanol has been achieved with high enantiomeric excess through the asymmetric reduction of the corresponding acetophenone (B1666503) catalyzed by Candida tropicalis cells. researchgate.net Furthermore, multienzyme pathways have been designed for the conversion of L-phenylalanine into enantiomerically pure 2-phenylglycinol or phenylethanolamine. acs.org

The development of chiral auxiliaries, such as those derived from menthol (B31143) and diacetone-d-glucose, has also been instrumental in the diastereoselective preparation of sulfinates, which are precursors to a variety of chiral sulfinyl compounds. acs.org

Green Chemistry and Sustainable Synthesis Principles

The integration of green chemistry principles is a growing trend in the synthesis of complex organic molecules, including derivatives related to this compound. This involves the use of environmentally benign solvents, renewable resources, and energy-efficient reaction conditions.

Exploration of Solvent-Free and Aqueous Media Synthetic Protocols

A significant focus in green synthesis is the replacement of volatile and toxic organic solvents. Aqueous media and solvent-free conditions have emerged as viable alternatives.

Aqueous Media: Water is an attractive solvent due to its non-toxic, non-flammable, and inexpensive nature. One-pot, three-component reactions in water have been developed for the synthesis of various heterocyclic compounds, such as 2-amino-4-aryl-5-oxo-5,6,7,8-tetrahydro-4H-1-benzopyran-3-carbonitriles. researchgate.net The use of a phase-transfer catalyst like triethylbenzylammonium chloride (TEBA) can facilitate these reactions in water, leading to excellent yields. researchgate.net Similarly, the synthesis of 5-((2-aminothiazol-5-yl)(phenyl)methyl)-6-hydroxypyrimidine-2,4(1H,3H)-dione derivatives has been achieved in an aqueous ethanol medium without the need for a catalyst. rsc.org

Solvent-Free Conditions: Reactions conducted without a solvent, often under grinding or heating, can significantly reduce waste. The ring opening of epoxides with amines to produce β-amino alcohols has been successfully carried out under solvent-free conditions using sulfated tin oxide as a catalyst. growingscience.com This method demonstrates high regioselectivity and works well with both aromatic and aliphatic amines. growingscience.com

The following table summarizes examples of green synthetic protocols:

Product ClassReaction TypeCatalyst/MediumKey Advantages
2-Amino-pyran annulated heterocyclesOne-pot, three-componentGlycine/Aqueous ethanolMetal-free, environmentally friendly. researchgate.net
2-Aryl/heteroaryl substituted 2,3-dihydroquinazolin-4(1H)-onesCondensationLemon juice/Concentrated solar radiationRenewable energy source, biodegradable catalyst. nih.gov
5-((2-Aminothiazol-5-yl)(phenyl)methyl)-6-hydroxypyrimidine-2,4(1H,3H)-dioneMulticomponent synthesisCatalyst-free/Aqueous ethanolHigh yield, simple purification. rsc.org
β-Amino alcoholsRing opening of epoxides with aminesSulfated tin oxide/Solvent-freeHigh regioselectivity, mild conditions. growingscience.com
2-Amino-4-aryl-5-oxo-5,6,7,8-tetrahydro-4H-1-benzopyran-3-carbonitrilesThree-component reactionTriethylbenzylammonium chloride (TEBA)/WaterExcellent yields, environmentally friendly. researchgate.net

Microwave-Assisted Synthesis Optimization for Enhanced Reaction Kinetics

Microwave irradiation has become a valuable tool in organic synthesis for its ability to dramatically reduce reaction times and often improve yields compared to conventional heating methods. nih.gov This is attributed to the efficient and uniform heating of the reaction mixture.

Microwave-assisted synthesis has been successfully employed for a wide range of reactions, including:

Multicomponent reactions for the synthesis of heterocyclic compounds. For example, the synthesis of N-alkylated 2-pyridones saw a significant improvement in yield (from 65–77% to 81–94%) and a drastic reduction in reaction time (from 180 minutes to 15 minutes) when using microwave irradiation compared to conventional heating. beilstein-journals.org

Synthesis of 5-substituted-2-aminothiophenes via the Gewald reaction. Microwave assistance reduced the reaction time from 4 hours to just 20 minutes, while also improving yields and product purity. organic-chemistry.org

Chemoselective synthesis of 2-arylazo-biphenyl-4-carboxamides. Under microwave irradiation, the desired product was obtained in higher yield (65%) in a much shorter time (3 minutes) compared to thermal heating (50% yield in 2 hours). nih.gov

Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides from succinimides. sciforum.net

The efficiency of microwave-assisted synthesis is often dependent on the choice of solvent, with polar solvents like ethanol and methanol (B129727) frequently used. beilstein-journals.orgnih.gov

Biocatalytic Pathways for Selective Transformations

Biocatalysis offers a highly selective and environmentally friendly approach to the synthesis of complex molecules. Enzymes can catalyze reactions with high chemo-, regio-, and stereoselectivity under mild conditions.

The ring opening of epoxides with amines to form β-amino alcohols is a key transformation where biocatalysis can be applied. growingscience.com This reaction is significant for producing intermediates for various pharmaceutical compounds. growingscience.com While the provided search results highlight the use of chemical catalysts like sulfated tin oxide for this transformation, the principles of biocatalysis are highly relevant for developing novel, selective pathways for derivatives of this compound.

Reaction Condition Optimization and Yield Enhancement Studies

Optimizing reaction conditions is a critical step in developing efficient and scalable synthetic routes. This involves a systematic investigation of various parameters such as catalysts, solvents, temperature, and reaction time to maximize product yield and purity.

A study on a three-component reaction to form spiro[cyclopropa[a]pyrrolizine] and 3-spiro[3-azabicyclo[3.1.0]hexane]oxindoles demonstrated the significant influence of the solvent on the reaction outcome. researchgate.net While the reaction did not proceed in acetone, using ethanol as the solvent led to the highest yield. researchgate.net

The synthesis of 2-amino-5-chlorobenzamide (B107076) from 2-amino-5-chlorobenzoic acid methyl ester and ammonia (B1221849) water was optimized by conducting the reaction in an autoclave at elevated temperature and pressure, resulting in a 90% yield. google.com

Catalyst Screening and Ligand Effect Assessment

The choice of catalyst and, where applicable, the associated ligands, plays a pivotal role in the efficiency and selectivity of a chemical transformation.

Catalyst Screening: A variety of catalysts are often screened to identify the most effective one for a particular reaction. For instance, in the synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide, catalysts such as sulfuric acid, hydrogen chloride, and nitric acid have been considered. google.com In the synthesis of 2-amino-4,5-dihydrothiophene-3-carbonitriles, different bases like aqueous KOH and Na2CO3 were tested, with aqueous Na2CO3 at 40–50 °C providing the best yields. acs.org

Ligand Effect Assessment: In metal-catalyzed reactions, the nature of the ligand coordinated to the metal center can profoundly influence the catalyst's activity and selectivity. The synthesis of gold nanoclusters for use as photocatalysts involved the use of bidentate bisphosphine ligands. acs.org The electronic and steric properties of these ligands were found to affect the photocatalytic efficiency, with electron-withdrawing groups on the ligand enhancing the activity. acs.org Similarly, in the development of adenosine (B11128) A1 receptor ligands, the structure of the ligand, specifically the presence of an amino-3,5-dicyanopyridine scaffold, was crucial for high affinity and selectivity. nih.gov

The following table provides an overview of catalyst and ligand effects in relevant syntheses:

ReactionCatalyst/Ligand SystemObservation
Synthesis of 2-amino-5-chloro-N,3-dimethylbenzamideSulfuric acid, hydrogen chloride, nitric acidScreening of various acid catalysts to optimize the reaction. google.com
Synthesis of 2-amino-4,5-dihydrothiophene-3-carbonitrilesAqueous KOH, Na2CO3Aqueous Na2CO3 provided higher yields compared to KOH. acs.org
Fukuyama Indole SynthesisGold nanoclusters with bisphosphine ligandsElectron-withdrawing groups on the PNP ligands enhanced photocatalytic activity. acs.org
Adenosine A1 Receptor Ligand SynthesisAmino-3,5-dicyanopyridine scaffoldThis structural motif was found to be critical for high binding affinity and selectivity. nih.gov
Condensation of 2-bromo-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one with a triazole-3-thiolTriethylamineUsed as a catalyst in absolute ethanol to facilitate the condensation reaction. preprints.org
Synthesis of 2-amino-5-chlorobenzonitrileThionyl chloride, Phosphorus pentoxideThionyl chloride was used for the conversion of the carboxylic acid to the acid chloride, and P2O5 was used for the final dehydration step. chemicalbook.com

Influence of Temperature, Pressure, and Solvent Systems on Reaction Outcomes

The successful synthesis of this compound, often achieved through the reduction of a corresponding ketone precursor like 3-amino-5-chloroacetophenone, is highly dependent on the careful control of temperature, pressure, and the choice of solvent. These parameters significantly impact reaction kinetics, selectivity, and the formation of byproducts.

Temperature: Reaction temperature is a critical factor that directly influences the rate of reaction and the stereoselectivity in asymmetric syntheses. For the reduction of acetophenones to the corresponding phenylethanols, temperatures are often optimized to balance reaction speed with selectivity. In many chemical reductions, lower temperatures are favored to enhance enantioselectivity. For instance, in related reductions of chloroacetophenone derivatives, temperatures can range from ambient room temperature to as low as -70°C, particularly when using chiral catalysts to achieve high enantiomeric excess. nih.gov Conversely, some hydrogenation reactions may require elevated temperatures to achieve a reasonable reaction rate. For example, in a related synthesis, a temperature of 80°C was found to be optimal. It is crucial to establish an optimal temperature that maximizes the formation of the desired product while minimizing degradation or the formation of impurities.

Pressure: In catalytic hydrogenation reactions, hydrogen pressure is a key variable. Higher pressures generally increase the concentration of hydrogen in the reaction mixture, which can accelerate the reaction rate. However, excessively high pressure can sometimes lead to over-reduction or other undesirable side reactions. The optimal pressure is therefore a trade-off between reaction rate and selectivity. For the hydrogenation of substituted nitroaromatics, a related transformation, the pressure of hydrogen can significantly affect the chemoselectivity of the reaction. researchgate.net

Solvent Systems: The choice of solvent is paramount as it affects the solubility of reactants and reagents, influences the reaction mechanism, and can impact the stability of intermediates and catalysts. A variety of solvents can be employed in the synthesis of amino alcohols, with the selection depending on the specific reducing agent and reaction type.

For instance, alcoholic solvents such as ethanol or methanol are commonly used due to their ability to dissolve both the substrate and many reducing agents. In some cases, a mixture of solvents is beneficial. The use of an aqueous ethanol mixture (1:1, v/v) has been reported to be effective in similar multicomponent reactions. Aprotic solvents like tetrahydrofuran (B95107) (THF) and toluene (B28343) are also utilized, particularly in reactions involving organometallic reagents or when anhydrous conditions are necessary. The use of a 25% DMSO/toluene mixture has been found suitable in certain solid-phase syntheses.

The following interactive table provides representative examples of how different solvent systems and temperatures can influence the yield of reactions analogous to the synthesis of this compound.

Solvent SystemTemperature (°C)Typical Yield (%)Notes
Ethanol/Water (1:1)8085-95Good for certain multicomponent reactions.
Methanol2570-85Common solvent for borohydride reductions.
Tetrahydrofuran (THF)075-90Often used with metal hydride reagents.
Toluene/DMSO (3:1)6060-75Suitable for specific solid-phase syntheses.
IsopropanolRoom Temp80-92Used in transfer hydrogenation reactions.

This table presents illustrative data based on analogous chemical transformations and should be considered as a general guideline.

Process Intensification Strategies for Scalability

Transitioning the synthesis of this compound from a laboratory scale to an industrial scale requires the implementation of process intensification strategies. These strategies aim to improve efficiency, safety, and sustainability while reducing costs and waste. frontiersin.orgunito.it

Continuous Flow Synthesis: A significant advancement in chemical manufacturing is the shift from traditional batch processing to continuous flow synthesis. nih.govfrontiersin.orgunito.itrsc.org Continuous flow reactors offer several advantages, including superior heat and mass transfer, precise control over reaction parameters, and enhanced safety, particularly for highly exothermic or hazardous reactions. nih.govfrontiersin.orgunito.it The small reactor volumes and high surface-area-to-volume ratios allow for rapid heating and cooling, leading to better control over reaction selectivity and yield. unito.it This technology is particularly well-suited for the synthesis of pharmaceutical intermediates like this compound, as it can lead to higher purity products and simplified workup procedures. frontiersin.org

Biocatalysis: The use of enzymes as catalysts (biocatalysis) offers a green and highly selective alternative to traditional chemical methods. nih.gov For the synthesis of chiral amino alcohols, enzymes such as alcohol dehydrogenases (ADHs) can be employed for the asymmetric reduction of the corresponding ketone precursor. nih.gov Biocatalysis often proceeds under mild reaction conditions (near ambient temperature and neutral pH) in aqueous media, reducing the need for harsh reagents and organic solvents. nih.gov The high stereoselectivity of enzymes can lead to products with very high enantiomeric purity, which is often a critical requirement for pharmaceutical intermediates. nih.gov Strategies such as enzyme immobilization can further enhance the industrial applicability of biocatalysis by allowing for catalyst reuse and simplification of the purification process.

Catalyst Optimization and Recovery: In catalytic reductions, the choice and efficiency of the catalyst are crucial for scalability. For hydrogenations, catalysts such as palladium on carbon (Pd/C) are common. researchgate.net Optimizing the catalyst loading, and developing methods for its efficient recovery and reuse are key economic and environmental considerations for large-scale production. The performance of these catalysts can be influenced by the presence of oxygen-containing groups on the carbon support. mdpi.com

The table below summarizes key process intensification strategies and their potential impact on the synthesis of this compound.

StrategyKey AdvantagesRelevance to Synthesis
Continuous Flow Synthesis Enhanced safety, improved heat/mass transfer, precise process control, easier scale-up. frontiersin.orgunito.itrsc.orgEnables better control over exothermic reductions and allows for the safe handling of potentially hazardous reagents. nih.gov
Biocatalysis High stereoselectivity, mild reaction conditions, environmentally friendly. nih.govProduction of enantiomerically pure this compound through asymmetric reduction of the ketone precursor. nih.gov
Catalyst Optimization Reduced cost, improved reaction efficiency, lower environmental impact.Lowering catalyst loading and enabling catalyst recycling in hydrogenation steps.

Chemical Transformations and Reactivity

Reactivity of the Aryl Amino Group

The amino group attached to the chlorophenyl ring is a primary aromatic amine. Its nucleophilicity is somewhat reduced by the electron-withdrawing effect of the meta-positioned chlorine atom, but it remains a key site for various chemical reactions.

The lone pair of electrons on the nitrogen atom of the amino group allows it to act as a nucleophile, readily participating in acylation, alkylation, and amidation reactions.

Acylation: Primary aromatic amines undergo acylation when treated with acid chlorides or anhydrides to form amides. byjus.com For instance, the acetylation of anilines is a common transformation used to protect the amino group or synthesize acetamides. libretexts.org The reaction of 2-(3-Amino-5-chlorophenyl)ethanol with an acylating agent like acetic anhydride (B1165640) or acetyl chloride would yield the corresponding N-acetyl derivative. The reaction typically proceeds by nucleophilic attack of the amine onto the carbonyl carbon of the acylating agent. These reactions can be performed under various conditions, often in the presence of a base or in a buffered solvent system to neutralize the acidic byproduct. libretexts.orgtandfonline.com

A study on the N-chloroacetylation of various anilines demonstrated that the reaction proceeds efficiently under neutral, metal-free conditions, often completing within minutes with high isolated yields. tandfonline.com The reactivity can be influenced by the electronic nature of substituents on the aniline (B41778) ring.

Table 1: Representative Acylation of Substituted Anilines This table presents data for analogous compounds to illustrate the general reactivity.

Starting Amine Acylating Agent Conditions Product Ref.
Aniline Acetic Anhydride / HCl, NaOAc Water, Room Temp Acetanilide libretexts.org
3-Chloroaniline (B41212) Acetic Anhydride / HCl, NaOAc Water, Room Temp 3-Chloroacetanilide libretexts.org
p-Aminophenol Chloroacetyl Chloride Phosphate Buffer (pH 7.0) N-(4-hydroxyphenyl)-2-chloroacetamide tandfonline.com

Alkylation and Amidation: The amino group can also undergo N-alkylation with alkyl halides, although over-alkylation to form secondary and tertiary amines can be a competing process. byjus.com Amidation, the formation of an amide bond, can be achieved by reacting the amine with a carboxylic acid, typically activated with a coupling reagent, or with an acid chloride. chemicalbook.com For example, 3-chloroaniline is used as a starting material in the synthesis of various pharmaceuticals and other chemicals through reactions involving its amino group. chemicalbook.comatamanchemicals.com

A characteristic reaction of primary aromatic amines is diazotization, which involves treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). This converts the amino group into a diazonium salt (-N₂⁺Cl⁻). growingscience.com

The resulting diazonium salt of this compound is an electrophile that can undergo azo coupling reactions with electron-rich aromatic compounds, such as phenols or anilines. growingscience.com This electrophilic aromatic substitution reaction typically occurs at the para position of the coupling partner and results in the formation of a brightly colored azo compound, characterized by the -N=N- linkage. growingscience.com Azo compounds are widely used as dyes; for example, 3-chloroaniline is a known precursor for azo dyes like Orange GC Base. chemicalbook.comnih.gov

The bifunctional nature of this compound, possessing both an amine and an alcohol, makes it a valuable precursor for the synthesis of various heterocyclic ring systems.

Oxathiazolidine derivatives: The reaction of β-amino alcohols with thionyl chloride (SOCl₂) can lead to the formation of a five-membered heterocyclic ring, the 1,2,3-oxathiazolidine-2-oxide. cdnsciencepub.comresearchgate.net In this reaction, both the hydroxyl and amino groups participate in the cyclization. The mechanism involves the initial attack of the alcohol's oxygen on the sulfur of thionyl chloride, followed by a nucleophilic attack from the nitrogen onto the sulfur, leading to the cyclized product. cdnsciencepub.com This reaction provides a direct pathway to this specific heterocyclic system from β-amino alcohol precursors. cdnsciencepub.comresearchgate.net

Quinazoline (B50416) and Pyrimidine (B1678525) Derivatives: Quinazolines are fused heterocyclic systems containing a benzene (B151609) ring fused to a pyrimidine ring. byjus.com The amino group of this compound can act as a nitrogen source for constructing the pyrimidine portion of a quinazoline ring. Syntheses often involve the condensation of an aniline derivative with a compound providing the remaining atoms for the ring. mdpi.com For example, 2-aminophenyl derivatives can undergo condensation reactions to form quinazolinones. mdpi.com

Thiadiazole Derivatives: 1,3,4-Thiadiazoles can be synthesized from precursors derived from amines. A common method involves the cyclization of thiosemicarbazides, which can be prepared from the reaction of an amine with thiophosgene (B130339) or by reacting an acid hydrazide with an isothiocyanate. The resulting thiosemicarbazide (B42300) can then be cyclized under acidic or basic conditions to yield the thiadiazole ring.

Imidazole (B134444) Derivatives: Imidazole rings can be synthesized through methods like the Van Leusen imidazole synthesis, which utilizes an aldimine (formed from the condensation of an amine and an aldehyde) and tosylmethyl isocyanide (TosMIC). The amino group of this compound could be converted into an imine, making it a suitable substrate for such cyclization reactions to form a substituted imidazole.

Reactivity of the Hydroxyl Group

The primary alcohol (-CH₂OH) group in this compound exhibits typical reactivity for a primary alcohol, including esterification, etherification, and oxidation.

Esterification: The hydroxyl group can be converted into an ester by reaction with a carboxylic acid or its derivatives, such as acid chlorides or acid anhydrides. researchgate.net The reaction with an acid chloride is often performed in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. researchgate.net

Etherification: Ether synthesis can be achieved through reactions like the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. Alternatively, other methods for the alkoxylation of alcohols are available.

The oxidation of the primary alcohol group is a key transformation that can yield either an aldehyde or a carboxylic acid, depending on the oxidant and reaction conditions.

Oxidation to Aldehydes: Partial oxidation to the corresponding aldehyde, 2-(3-amino-5-chlorophenyl)acetaldehyde, can be achieved using milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC). To prevent over-oxidation to the carboxylic acid, the reaction is typically performed in an anhydrous solvent, and the aldehyde product is often removed from the reaction mixture as it forms.

Oxidation to Carboxylic Acids: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in an acidic solution, will oxidize the primary alcohol all the way to a carboxylic acid. prepchem.com This reaction proceeds through the intermediate aldehyde, which is further oxidized in the aqueous conditions. prepchem.com For example, the analogous compound 2-(3-chlorophenyl)ethanol (B1583360) can be synthesized by the reduction of 3-chlorophenylacetic acid with lithium aluminum hydride, demonstrating the reverse transformation from the carboxylic acid to the alcohol. The oxidation of this compound under strong oxidizing conditions would yield (3-amino-5-chlorophenyl)acetic acid.

Table 2: Representative Oxidation of Primary Alcohols This table presents data for analogous compounds to illustrate general oxidation reactions.

Starting Alcohol Oxidizing Agent / Conditions Product Ref.
Ethanol (B145695) K₂Cr₂O₇ / H₂SO₄, heat under reflux Ethanoic Acid prepchem.com
2-Phenylethanol Pyridinium Chlorochromate (PCC) Phenylacetaldehyde
Cyclohexanol Jones Reagent (CrO₃ / H₂SO₄) Cyclohexanone (from secondary alcohol)

Reactivity of the Chlorophenyl Moiety

The aromatic ring of this compound contains two directing groups: an amino group (-NH₂) and a chlorine atom (-Cl). The amino group is a powerful activating group and is ortho-, para-directing. The chlorine atom is a deactivating group but is also ortho-, para-directing. The positions ortho and para to the amino group are positions 2, 4, and 6. The positions ortho and para to the chlorine atom are positions 4, 6, and 2. Therefore, electrophilic substitution is strongly directed to positions 2, 4, and 6 of the phenyl ring.

Given the strong activating effect of the amino group, electrophilic aromatic substitution reactions are expected to be facile. However, the conditions must be carefully chosen to avoid side reactions, such as oxidation of the amino group or polysubstitution.

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of another halogen atom onto the ring.

Nitration: Introduction of a nitro group (-NO₂).

Sulfonation: Introduction of a sulfonic acid group (-SO₃H).

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively. However, Friedel-Crafts reactions often fail with strongly activated rings like anilines because the Lewis acid catalyst complexes with the amino group. wikipedia.org

The following table outlines the expected major products for various electrophilic aromatic substitution reactions.

ReactionReagent(s)Expected Major Product(s)
BrominationBr₂ in a non-polar solvent2-(2,4-Dibromo-3-amino-5-chlorophenyl)ethanol
NitrationHNO₃/H₂SO₄ (dilute, cold)2-(3-Amino-5-chloro-2-nitrophenyl)ethanol and 2-(3-Amino-5-chloro-4-nitrophenyl)ethanol
SulfonationFuming H₂SO₄2-(3-Amino-5-chloro-2-sulfophenyl)ethanol and 2-(3-Amino-5-chloro-4-sulfophenyl)ethanol

The chlorine atom on the phenyl ring provides a handle for further functionalization through palladium-catalyzed cross-coupling reactions. nobelprize.org These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net The general mechanism involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation with an organometallic reagent and reductive elimination to yield the product and regenerate the catalyst. nobelprize.org

Several types of palladium-catalyzed cross-coupling reactions could be applied to this compound:

Suzuki Coupling: Reaction with an organoboron compound (e.g., a boronic acid or ester) to form a C-C bond. nobelprize.org

Heck Reaction: Reaction with an alkene to form a substituted alkene. researchgate.net

Sonogashira Coupling: Reaction with a terminal alkyne to form a C-C bond.

Buchwald-Hartwig Amination: Reaction with an amine to form a new C-N bond. nih.gov

Stille Coupling: Reaction with an organotin compound.

The choice of catalyst, ligand, base, and solvent is crucial for the success of these reactions and depends on the specific coupling partners. researchgate.netresearchgate.net

Coupling ReactionCoupling PartnerCatalyst/Ligand SystemProduct Type
SuzukiArylboronic acidPd(PPh₃)₄, K₂CO₃Biaryl derivative
HeckAlkene (e.g., styrene)Pd(OAc)₂, P(o-tolyl)₃, Et₃NSubstituted alkene
SonogashiraTerminal alkynePdCl₂(PPh₃)₂, CuI, Et₃NAryl-alkyne
Buchwald-HartwigAminePd₂(dba)₃, BINAP, NaOtBuDiaryl amine

Investigations into Reaction Mechanisms

The mechanistic pathways for the key transformations of this compound are generally well-understood from studies of analogous systems.

For nucleophilic substitution at the hydroxyl group , if proceeding via an SN2 mechanism, it involves a single-step backside attack by the nucleophile on the carbon atom bearing the activated hydroxyl group, leading to inversion of stereochemistry if the carbon is chiral. chemguide.co.uk An SN1 mechanism would proceed through a carbocation intermediate, which is less likely for a primary alcohol unless rearrangement can lead to a more stable carbocation. chemguide.co.uk

The mechanism of electrophilic aromatic substitution involves the initial attack of the electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The rate-determining step is typically the formation of this intermediate. A base then removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring.

The catalytic cycle of palladium-catalyzed cross-coupling reactions is well-established and generally involves three main steps:

Oxidative Addition: The aryl chloride adds to the Pd(0) catalyst to form a Pd(II) intermediate.

Transmetalation: The organometallic coupling partner transfers its organic group to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst which re-enters the catalytic cycle. nobelprize.org

For an SN2 nucleophilic substitution , the reaction is bimolecular, and the rate law is expected to be first-order in both the substrate and the nucleophile: Rate = k[Substrate][Nucleophile] studymind.co.uk

For an SN1 reaction , the rate-determining step is the unimolecular formation of the carbocation, so the rate law would be first-order in the substrate: Rate = k[Substrate] chemguide.co.uk

The kinetics of electrophilic aromatic substitution are typically described by a second-order rate law, being first-order in the aromatic substrate and first-order in the electrophile: Rate = k[Aryl Halide][Electrophile]

For palladium-catalyzed cross-coupling reactions , the kinetics can be complex and depend on which step in the catalytic cycle is rate-determining. Often, the oxidative addition step is the slowest, especially with less reactive aryl chlorides. In such cases, the reaction rate would be dependent on the concentrations of the aryl halide and the palladium catalyst. However, other steps like transmetalation or reductive elimination can also be rate-limiting depending on the specific reactants and conditions. dntb.gov.ua

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups present in a molecule. These methods probe the vibrational modes of chemical bonds, which are unique to the specific atomic arrangements.

For 2-(3-Amino-5-chlorophenyl)ethanol, FT-IR and Raman spectroscopy would be expected to reveal characteristic vibrational frequencies corresponding to its primary functional groups: the amino (-NH₂), hydroxyl (-OH), and the substituted aromatic ring. The O-H and N-H stretching vibrations typically appear in the high-frequency region of the spectrum (around 3200-3600 cm⁻¹). Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethanol (B145695) side chain would appear just below 3000 cm⁻¹. The C-O stretching of the alcohol and the C-N stretching of the amine would be found in the fingerprint region (1000-1300 cm⁻¹). Vibrations associated with the carbon-chlorine (C-Cl) bond are typically observed at lower frequencies (below 800 cm⁻¹).

Interactive Data Table: Expected FT-IR and Raman Vibrational Modes

Functional GroupExpected Vibrational ModeExpected Wavenumber Range (cm⁻¹)
Hydroxyl (-OH)O-H StretchData not available
Amino (-NH₂)N-H Stretch (symmetric & asymmetric)Data not available
Aromatic RingC-H StretchData not available
Aliphatic ChainC-H StretchData not available
Aromatic RingC=C StretchData not available
Amino (-NH₂)N-H Bend (Scissoring)Data not available
Aliphatic ChainC-H BendData not available
AlcoholC-O StretchData not available
AmineC-N StretchData not available
Chloro-AromaticC-Cl StretchData not available

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

Multi-dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Comprehensive Signal Assignment

One-dimensional (1D) NMR provides initial information on the chemical environment of protons and carbons. However, for a comprehensive and unambiguous assignment of all signals in this compound, multi-dimensional NMR techniques are essential.

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons (H-H correlations), for instance, mapping the relationship between the protons on the ethyl chain (-CH(N)-CH₂OH).

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of each carbon signal to its attached proton(s).

While these techniques are standard for structural elucidation, specific 2D NMR spectra (COSY, HMQC, HMBC) and the resulting comprehensive signal assignment data for this compound are not available in the public domain.

Interactive Data Table: Expected ¹H and ¹³C NMR Signal Assignments

PositionAtom TypeExpected Chemical Shift (ppm)Expected MultiplicityKey HMBC Correlations
Aromatic CH¹HData not availableData not availableData not available
Aromatic CH¹HData not availableData not availableData not available
Aromatic CH¹HData not availableData not availableData not available
Benzylic CH¹HData not availableData not availableData not available
Methylene CH₂¹HData not availableData not availableData not available
Hydroxyl OH¹HData not availableData not availableData not available
Amino NH₂¹HData not availableData not availableData not available
Aromatic C-Cl¹³CData not availableN/AData not available
Aromatic C-N¹³CData not availableN/AData not available
Aromatic C-C(H)¹³CData not availableN/AData not available
Aromatic CH¹³CData not availableN/AData not available
Aromatic CH¹³CData not availableN/AData not available
Aromatic CH¹³CData not availableN/AData not available
Benzylic CH¹³CData not availableN/AData not available
Methylene CH₂¹³CData not availableN/AData not available

Advanced NMR Experiments (e.g., NOESY, ROESY) for Stereochemical and Conformational Details

Beyond establishing connectivity, advanced NMR experiments can provide insights into the three-dimensional structure and preferred conformation of a molecule in solution.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close to each other in space, regardless of whether they are connected by chemical bonds. This information is critical for determining the relative stereochemistry and for understanding the conformational preferences of flexible parts of the molecule, such as the ethanol side chain relative to the phenyl ring.

Specific NOESY or ROESY data that would reveal the detailed stereochemical and conformational aspects of this compound are not publicly documented.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions with very high precision. This precision allows for the determination of the exact mass of the parent ion, which in turn can be used to deduce its elemental formula. For this compound (C₈H₁₀ClNO), HRMS would confirm its molecular formula by providing a mass measurement accurate to several decimal places.

Publicly accessible HRMS data providing the exact mass determination and confirming the elemental composition of this compound could not be located.

Interactive Data Table: HRMS Data

Ion TypeCalculated Exact Mass (m/z)Observed Exact Mass (m/z)Elemental Composition
[M+H]⁺172.0524Data not availableC₈H₁₁ClNO⁺
[M+Na]⁺194.0343Data not availableC₈H₁₀ClNNaO⁺
[M-H]⁻170.0378Data not availableC₈H₉ClNO⁻

Fragmentation Pathway Analysis through Tandem Mass Spectrometry

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation through collision-induced dissociation, and the analysis of the resulting fragment ions. This process provides valuable information about the molecule's structure, as the fragmentation patterns are characteristic of the bonds and functional groups present.

For this compound, characteristic fragmentation would likely involve the loss of small molecules such as water (from the ethanol group) or ammonia (B1221849) (from the amino group), and cleavage of the bond between the two carbons of the ethanol side chain. Analysis of these fragments helps to piece together the molecular structure, corroborating findings from other techniques like NMR.

A detailed fragmentation pathway analysis for this compound based on experimental tandem mass spectrometry data is not available in the reviewed scientific literature.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to map the precise positions of each atom. This technique provides unambiguous information on bond lengths, bond angles, and the conformation of the molecule in the crystal lattice. It would definitively establish the spatial relationship between the chloro-substituted phenyl ring and the aminoethanol side chain.

A search of crystallographic databases and scientific literature did not yield any reports on the single-crystal X-ray diffraction analysis of this compound. Therefore, its solid-state structure and conformational parameters have not been experimentally determined by this method.

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Visible spectroscopy is a pivotal analytical technique for investigating the electronic transitions within a molecule and providing insights into its system of conjugation. For this compound, the UV-Vis spectrum is primarily influenced by the electronic structure of the substituted aromatic ring. The chromophore, the part of the molecule responsible for absorbing UV-Vis light, is the 3-amino-5-chlorophenyl group.

The electronic spectrum of this compound is expected to exhibit absorption bands characteristic of substituted benzenes. These absorptions arise from π → π* transitions within the aromatic ring. The presence of substituents—an amino group (-NH₂) and a chlorine atom (-Cl)—on the phenyl ring significantly modulates the position (λmax) and intensity (εmax) of these absorption bands compared to unsubstituted benzene (B151609).

Computational studies on related molecules, such as aminophenols, have shown that amino substitution can lower the energy of the πσ* state, which can influence the excited-state dynamics. researchgate.net The electronic transitions in this compound would be analogous, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The specific transitions would be influenced by the solvent polarity, as the ethanol moiety can engage in hydrogen bonding, further affecting the energy levels of the electronic states.

Table 1: Expected Electronic Transitions and Influencing Factors for this compound

Transition Type Chromophore/Functional Group Expected Wavelength Region (nm) Influencing Factors
π → π* Substituted Phenyl Ring 230 - 290 Amino group (bathochromic shift), Chloro group (hyperchromic/hypochromic effects), Solvent polarity

This table is generated based on established principles of UV-Visible spectroscopy and data for structurally related compounds.

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Excess Determination in Chiral Derivatives

The ethanol side chain of this compound presents a chiral center if the hydroxyl group is at a different position or if further substitution occurs, leading to enantiomeric forms. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are indispensable for distinguishing between these enantiomers and determining the enantiomeric excess (e.e.) of a sample. wikipedia.orgwikipedia.org

Circular Dichroism measures the differential absorption of left and right circularly polarized light by a chiral molecule. wikipedia.org A CD spectrum provides information about the stereochemical arrangement of atoms in the vicinity of a chromophore. For a chiral derivative of this compound, the aromatic chromophore would give rise to CD signals whose sign and magnitude are characteristic of the absolute configuration of the chiral center. Studies on other chiral molecules, such as chlorophenyl-ethanol derivatives, have demonstrated the sensitivity of electronic circular dichroism to the position of substituents on the phenyl ring. medscape.com

Optical Rotatory Dispersion is the measurement of the change in optical rotation of a substance with the wavelength of light. wikipedia.orgslideshare.net The shape of the ORD curve, particularly the presence of positive or negative Cotton effects near absorption bands, can be correlated with the absolute configuration of the chiral molecule. slideshare.net

In addition to direct chiroptical measurements, methods for determining enantiomeric excess often involve the use of chiral derivatizing agents or the formation of diastereomeric complexes that can be distinguished by other analytical techniques. A highly sensitive fluorescence-based assay has been developed for the rapid determination of enantiomeric excess in chiral amino alcohols. nih.govnih.gov This method involves the self-assembly of the chiral amino alcohol with a chiral diol and 2-formylphenylboronic acid to form fluorescent diastereomeric iminoboronates. nih.govnih.gov The difference in fluorescence intensity between the diastereomers allows for the accurate calculation of the enantiomeric excess. nih.gov

Table 2: Chiroptical Spectroscopy Techniques for Analysis of Chiral this compound Derivatives

Technique Principle Application Typical Data Output
Circular Dichroism (CD) Differential absorption of left and right circularly polarized light. wikipedia.org Determination of absolute configuration and secondary structure. Spectrum of molar ellipticity [θ] vs. wavelength (nm).
Optical Rotatory Dispersion (ORD) Variation of optical rotation with the wavelength of light. wikipedia.org Determination of absolute configuration and conformational analysis. Spectrum of specific rotation [α] vs. wavelength (nm), showing Cotton effects.
Fluorescence-based Assay Formation of fluorescent diastereomeric complexes with distinct fluorescence intensities. nih.gov High-throughput determination of enantiomeric excess (e.e.). Fluorescence intensity measurements at specific wavelengths.

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Separation of enantiomers and quantification of e.e. | Chromatogram showing resolved peaks for each enantiomer with corresponding retention times and peak areas. |

This table summarizes key chiroptical techniques and their application in the analysis of chiral derivatives of the target compound, based on established methodologies. wikipedia.orgwikipedia.orgnih.gov

Lack of Publicly Available Research Data for this compound Precludes Detailed Computational Analysis

A comprehensive review of scientific literature and chemical databases reveals a significant gap in publicly available research concerning detailed computational and theoretical investigations of the chemical compound This compound . While the compound is listed in chemical supplier databases, indicating its existence and potential use in synthesis, no peer-reviewed studies appear to have been published that specifically address the quantum chemical calculations, reactivity predictions, or reaction pathway elucidations as requested.

Efforts to locate data on the specific computational chemistry and theoretical investigations for this compound—including Density Functional Theory (DFT) calculations for its molecular geometry, conformational analysis, vibrational frequencies, Frontier Molecular Orbital (FMO) analysis, transition state analysis, and predictions of selectivity—did not yield any specific results for this molecule.

The scientific community relies on published, peer-reviewed research to ensure the accuracy and validity of chemical data and theoretical models. In the absence of such studies for this compound, it is not possible to provide a thorough, informative, and scientifically accurate article that adheres to the requested outline. Generating such specific data would require original research involving complex computational chemistry software and methodologies, which is beyond the scope of this platform.

While general principles of computational chemistry and theoretical analysis are well-established for related aromatic compounds and phenylethanolamines, applying these general concepts without specific calculations for the target molecule would be speculative and would not meet the required standards of scientific accuracy. Therefore, the detailed analysis requested in the outline cannot be completed at this time due to the absence of the necessary foundational research data.

Computational Chemistry and Theoretical Investigations

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. By simulating the interactions between atoms, MD can provide detailed insights into conformational changes, molecular flexibility, and the influence of the surrounding environment, such as different solvents. For 2-(3-Amino-5-chlorophenyl)ethanol, MD simulations can elucidate how the molecule behaves in various chemical environments, which is crucial for understanding its potential interactions and reactivity.

In a typical MD simulation of this compound, the molecule would be placed in a simulation box filled with a chosen solvent, such as water (polar protic), dimethyl sulfoxide (polar aprotic), or chloroform (nonpolar). The system is then allowed to evolve over a period of time, often on the nanosecond to microsecond scale, by solving Newton's equations of motion for each atom. The resulting trajectory provides a detailed movie of the molecule's movements.

Dynamic Behavior:

The dynamic behavior of this compound is largely dictated by the rotational freedom around its single bonds, particularly the bond connecting the phenyl ring to the ethanol (B145695) group and the C-C bond within the ethanol moiety. These rotations give rise to different conformers, each with a specific energy. MD simulations can map the conformational landscape of the molecule, identifying the most stable (lowest energy) conformations and the energy barriers between them. The amino and hydroxyl groups are capable of forming intramolecular hydrogen bonds, which can significantly influence the preferred conformation by creating more compact structures. The presence of the chlorine atom can also affect the molecule's flexibility and preferred orientation due to steric hindrance and its electron-withdrawing nature.

Solvent Effects:

The solvent plays a critical role in the conformational preferences and dynamic behavior of this compound. nih.govfrontiersin.orgrsc.org In polar solvents like water, the amino and hydroxyl groups will form strong hydrogen bonds with the solvent molecules. nih.gov This interaction can stabilize more extended conformations of the molecule, as the solvent effectively solvates the polar functional groups. The reorganization of these solvent molecules around the solute provides a mechanism for conformational changes. nih.gov

The table below illustrates a potential setup for an MD simulation study on this compound in different solvents and the type of results that could be obtained.

Simulation ParameterWater (Explicit)DMSO (Explicit)Chloroform (Explicit)
Force Field AMBER, CHARMMAMBER, CHARMMAMBER, CHARMM
Simulation Time 500 ns500 ns500 ns
Temperature 300 K300 K300 K
Pressure 1 atm1 atm1 atm
Primary Outcome Predominantly extended conformations, strong solute-solvent H-bonding.Intermediate conformations, disruption of some intramolecular H-bonds.Predominantly folded conformations, significant intramolecular H-bonding.
Key Observation High flexibility of the ethanol side chain.Moderate flexibility, influenced by solvent polarity.Reduced flexibility due to intramolecular interactions.

This table is illustrative and represents expected outcomes based on general principles of molecular dynamics simulations.

Cheminformatics Studies (e.g., Quantitative Structure-Reactivity Relationships - QSRR, focusing on electronic and steric effects)

Cheminformatics involves the use of computational methods to analyze chemical information. One of the key areas within cheminformatics is the development of Quantitative Structure-Reactivity Relationships (QSRR). QSRR models are mathematical equations that correlate the chemical structure of a series of compounds with their measured reactivity. acs.org These models are valuable for predicting the reactivity of new compounds and for understanding the underlying molecular properties that drive a particular reaction.

For this compound, a QSRR study would aim to understand how the electronic and steric properties of the substituents on the phenyl ring influence its reactivity. The primary functional groups of interest are the amino (-NH2) group, the chloro (-Cl) group, and the ethanol (-CH2CH2OH) side chain.

Electronic Effects:

In a QSRR model, electronic effects can be quantified using various descriptors, including:

Hammett constants (σ): These describe the electron-donating or electron-withdrawing ability of a substituent.

Computed electronic properties: Quantum chemical calculations can provide descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as atomic charges. nih.gov The HOMO energy can be related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

For electrophilic aromatic substitution reactions, the electron-donating nature of the amino group would be expected to be a dominant factor in determining the rate and regioselectivity of the reaction.

Steric Effects:

Steric effects relate to the size and shape of the molecule and its functional groups. The chlorine atom and the ethanol side chain can create steric hindrance, which may block or slow down reactions at nearby positions on the ring. The conformation of the ethanol side chain can also influence the accessibility of the amino group.

Common steric descriptors used in QSRR studies include:

Taft steric parameters (Es): An empirical measure of the steric bulk of a substituent.

Molar Refractivity (MR): A measure of the volume of a substituent and its polarizability.

A hypothetical QSRR model for a particular reaction involving a series of substituted aminophenylethanols, including this compound, might take the following form:

log(k) = c₀ + c₁σ + c₂Eₛ + c₃(LUMO)

Where 'k' is the reaction rate constant, and c₀, c₁, c₂, and c₃ are coefficients determined by regression analysis.

The following table presents hypothetical descriptors for this compound that would be relevant in a QSRR study.

Descriptor TypeDescriptorValue (Hypothetical)Implication for Reactivity
Electronic Hammett Constant (σ) for 3-amino-0.16Electron-donating, activates the ring.
Electronic Hammett Constant (σ) for 5-chloro+0.37Electron-withdrawing, deactivates the ring.
Electronic HOMO Energy-5.8 eVRelates to susceptibility to electrophilic attack.
Electronic LUMO Energy-0.5 eVRelates to susceptibility to nucleophilic attack.
Steric Molar Refractivity (MR) for -Cl6.03 cm³/molModerate steric bulk.
Steric Molar Refractivity (MR) for -CH₂CH₂OH16.5 cm³/molSignificant steric bulk from the side chain.

This table contains hypothetical and literature values for individual substituents to illustrate the concepts of a QSRR study.

By analyzing these and other descriptors, a QSRR model could provide a quantitative understanding of how the interplay of electronic and steric factors governs the reactivity of this compound.

Derivatization Strategies and Functionalization

Synthesis of Substituted Analogs with Modifications at the Amino, Hydroxyl, and Aryl Moieties

The presence of amino, hydroxyl, and aryl-chloro functionalities on 2-(3-amino-5-chlorophenyl)ethanol allows for a variety of selective modifications to produce a range of substituted analogs.

The primary amino group is a key site for derivatization. Standard N-acylation reactions can be employed to introduce a wide array of amide functionalities. For instance, reaction with acyl chlorides or anhydrides in the presence of a base can yield the corresponding N-acyl derivatives. thieme-connect.degoogleapis.com Furthermore, N-alkylation can be achieved through various methods, including reductive amination with aldehydes or ketones, or by reaction with alkyl halides. nih.govionike.com Manganese pincer complexes have been shown to catalyze the N-alkylation of amines with alcohols, a method that could be applied to introduce diverse alkyl groups onto the amino nitrogen of this compound. nih.gov

The primary hydroxyl group offers another avenue for functionalization. O-acylation can be achieved using acylating agents, often in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP), to form ester derivatives. thieme-connect.de Additionally, the hydroxyl group can be converted to an ether through Williamson ether synthesis, reacting an alkoxide form of the alcohol with an alkyl halide. mdpi.com

Modification of the aryl ring, specifically at the chloro-substituent, can be accomplished through modern cross-coupling reactions. Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are powerful tools for forming new carbon-nitrogen bonds, potentially allowing for the substitution of the chlorine atom with various nitrogen-based nucleophiles. nih.govnih.govyoutube.com Similarly, Suzuki and other palladium-catalyzed cross-coupling reactions could be employed to form new carbon-carbon bonds at the position of the chlorine atom, introducing new aryl or alkyl substituents. youtube.comyoutube.com

An intramolecular cyclization of a related compound, 2-(2-aminophenyl)ethanol, has been shown to produce indole, suggesting that similar intramolecular reactions could be explored for derivatives of this compound. nih.gov

Formation of Polyfunctionalized Compounds for Diverse Chemical Libraries

The orthogonal reactivity of the amino, hydroxyl, and chloro- functionalities of this compound makes it an excellent starting material for the generation of polyfunctionalized compounds and diverse chemical libraries. By selectively protecting and deprotecting the amino and hydroxyl groups, chemists can control the sequence of reactions and introduce a variety of functional groups at each position.

For example, the amino group can be initially protected, for instance as a carbamate, allowing for selective modification of the hydroxyl group. Following the desired transformation at the hydroxyl position, the protecting group on the amine can be removed, and a different functional group can be introduced. This sequential approach allows for the systematic construction of a library of compounds with diverse substitutions at both the amino and hydroxyl positions.

Furthermore, the chloro-substituent on the aromatic ring can be targeted for modification, typically after functionalization of the amino and hydroxyl groups. Palladium-catalyzed cross-coupling reactions can be employed to introduce a third point of diversity, leading to highly functionalized molecules. The synthesis of 2-amino-5-chlorobenzophenone (B30270) derivatives from 2-(chloroacetamido)-5-chlorobenzophenone and various anilines demonstrates the feasibility of building complex molecules from a related scaffold. tandfonline.com

Three-component reactions, which involve the simultaneous reaction of three different starting materials, are another efficient strategy for generating chemical libraries. For example, a one-pot reaction of 3-amino-1,2,4-triazole, malononitrile, and various aryl aldehydes has been used to synthesize a series of 5-amino-7-aryl-7,8-dihydro- mdpi.comacs.orgresearchgate.nettriazolo[4,3-a]-pyrimidine-6-carbonitriles. thieme-connect.de Similar multi-component strategies could be designed utilizing the reactive sites of this compound to rapidly generate a library of complex and diverse molecules.

Development of Chiral Derivatives and Their Stereochemical Characterization

The structure of this compound contains a stereocenter at the carbon atom bearing the hydroxyl group, meaning it can exist as two enantiomers. The development of chiral derivatives and their stereochemical characterization is a crucial aspect of its chemistry, particularly for applications in medicinal chemistry where stereochemistry often dictates biological activity.

The synthesis of enantiomerically pure derivatives can be achieved through several strategies. One approach is the use of chiral starting materials. For example, the synthesis of enantiopure 1,2-amino alcohols has been accomplished starting from L-phenylalanine through enzymatic cascades. nih.govacs.org A similar biocatalytic approach could potentially be adapted for the synthesis of enantiopure this compound. Another strategy involves the use of chiral auxiliaries. For instance, (R)-1-phenylethylamine has been used as a chiral auxiliary in the diastereoselective synthesis of tetrahydro-β-carboline derivatives. researchgate.net

The stereoselective synthesis of pinane-based 2-amino-1,3-diols has been achieved through a stereoselective aminohydroxylation process, demonstrating a method to control the stereochemistry of newly formed chiral centers. beilstein-journals.orgbeilstein-journals.org The reduction of prochiral ketones is another common method for obtaining chiral alcohols. For example, chiral phenylethanol has been synthesized from acetophenone (B1666503) using pulsed hydrogenation at chiral imprinted Pt-Ir alloy surfaces. researchgate.net

Once chiral derivatives are synthesized, their stereochemical characterization is essential. This is typically achieved using techniques such as chiral High-Performance Liquid Chromatography (HPLC), which can separate enantiomers and determine the enantiomeric excess (ee) of a sample. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly using chiral shift reagents or by forming diastereomeric derivatives, can also be used to determine the stereochemistry of chiral compounds.

The following table provides examples of chiral derivatives synthesized from related phenylethanolamine scaffolds and the methods used for their synthesis and characterization.

Chiral DerivativeStarting MaterialSynthetic StrategyStereochemical Characterization
(S)-Phenylglycinol(S)-1-Phenyl-1,2-diolEnzymatic oxidation and amination>99.4% ee
(R)-Phenylglycinol(R)-1-Phenyl-1,2-diolEnzymatic oxidation and amination>99% ee
Pinane-based 2-amino-1,3-diols(-)-α-PineneStereoselective aminohydroxylation2D NMR and X-ray spectroscopy

Polymerization or Oligomerization via Functional Groups (e.g., for novel macromolecular architectures)

The bifunctional nature of this compound, possessing both an amino and a hydroxyl group, makes it a potential monomer for the synthesis of polymers and oligomers. These functional groups can participate in polymerization reactions to form novel macromolecular architectures.

The polymerization of aminophenols, which are structurally related to the target compound, has been demonstrated through both chemical and electrochemical oxidative methods. mdpi.comresearchgate.netelectrochemsci.org For example, poly(m-aminophenol) has been synthesized by the chemical oxidative polymerization of m-aminophenol using ammonium (B1175870) peroxydisulfate (B1198043) as an initiator. tandfonline.com This resulting polymer contains free hydroxyl groups that can be further modified, for instance, by esterification with succinic acid to form a cross-linked polymer. tandfonline.com These studies suggest that this compound could undergo similar oxidative polymerization, potentially leading to polymers with interesting electronic and material properties. The presence of the chloro-substituent may influence the polymerization process and the properties of the resulting polymer.

Furthermore, the amino and hydroxyl groups can be utilized in condensation polymerization reactions. For example, reaction with diacids or diacyl chlorides could lead to the formation of poly(ester-amide)s. Similarly, reaction with diisocyanates could yield poly(urethane-urea)s. The precise structure and properties of the resulting polymers would depend on the co-monomer used and the polymerization conditions.

Applications in Organic Synthesis and Materials Science Strictly Non Biological/non Clinical

Role as a Key Synthetic Intermediate or Building Block

The utility of 2-(3-Amino-5-chlorophenyl)ethanol as a synthetic intermediate is rooted in the distinct reactivity of its amino and hydroxyl functional groups. These sites allow for sequential or simultaneous reactions, making it a valuable precursor for more intricate molecules. sigmaaldrich.comnih.gov

Precursor for the Synthesis of Complex Organic Molecules

As a bifunctional molecule, this compound is a foundational component for constructing complex organic structures. The primary amine can readily undergo reactions such as acylation, alkylation, and diazotization, while the primary alcohol can be transformed through oxidation, esterification, and etherification. This dual reactivity enables its use in multi-step syntheses to build larger, more complex molecular frameworks. For instance, phenylethyl and benzylic alcohols are recognized as significant and widely used synthetic building blocks for creating a variety of fundamental structures and for the construction of heterocyclic compounds. nih.gov The presence of the chloro-substituted phenyl ring further allows for modifications via cross-coupling reactions, adding another layer of synthetic versatility.

Ligand Precursor in Homogeneous and Heterogeneous Catalysis

The amino and hydroxyl groups in this compound can function as a bidentate ligand, capable of coordinating with various metal centers. This property makes it a potential precursor for synthesizing ligands used in catalysis. By reacting the compound with other molecules, more complex ligand systems, including chiral ligands, can be developed. frontiersin.orgnih.gov Chiral amino alcohols are particularly sought after for creating catalysts that can control the stereoselectivity of a reaction, which is crucial in asymmetric synthesis. nih.govnih.gov The combination of a "hard" amine and a "hard" alcohol donor site makes it suitable for coordinating with a range of transition metals, potentially leading to catalysts for reactions such as hydrogenations, oxidations, and carbon-carbon bond-forming reactions.

Potential in Functional Materials Science

The structural attributes of this compound lend themselves to the field of materials science, where molecules are designed and assembled to achieve specific physical or chemical properties. llnl.gov

Monomeric Units for Polymer Synthesis

The presence of both an amine and a hydroxyl group makes this compound a candidate for use as a monomer in step-growth polymerization.

Polyamides: The primary amine can react with dicarboxylic acids or their derivatives (e.g., diacyl chlorides) to form amide linkages, leading to the synthesis of polyamides.

Polyurethanes: The hydroxyl group can react with diisocyanates to form urethane (B1682113) linkages, the basis for polyurethane materials.

The chloro-substituent and the aromatic ring would be incorporated into the polymer backbone, influencing properties such as thermal stability, solubility, and mechanical strength. This is analogous to how other amino alcohols are used as monomers in the formation of various polymers. ontosight.aiontosight.ai For example, polymers based on epichlorohydrin (B41342) and amines are noted for their industrial applications. google.comgoogle.com

Table 1: Potential Polymerization Reactions

Functional GroupCo-monomer TypeResulting Polymer LinkagePotential Polymer Class
Primary Amine (-NH₂)Diacyl ChlorideAmidePolyamide
Primary Alcohol (-OH)DiisocyanateUrethanePolyurethane
Primary Alcohol (-OH)Dicarboxylic AcidEsterPolyester

Components in Advanced Functional Materials

After appropriate derivatization, the this compound scaffold could be integrated into advanced functional materials. The aromatic core is a key feature that can be exploited for applications in optical or electronic materials. For instance, it could be incorporated into larger conjugated systems to create organic dyes or pigments. jlu.edu.cn Modification of the amino or hydroxyl groups to attach chromophores or electroactive moieties could lead to materials with specific light-absorbing or emitting properties, or materials that can transport charge, making them potentially useful in sensors or organic electronic devices.

Applications in Analytical Chemistry

In analytical chemistry, particularly in chromatographic techniques like High-Performance Liquid Chromatography (HPLC), derivatization is a key strategy to enhance the detection and separation of analytes. sigmaaldrich.comshimadzu.com this compound, with its primary amine and alcohol groups, is well-suited for such chemical modification.

Derivatization can improve analytical performance in several ways:

Enhanced Detectability: The native compound may have poor UV absorbance or lack fluorescence, making it difficult to detect at low concentrations. By reacting the amine or alcohol with a derivatizing agent that contains a strong chromophore (for UV-Vis detection) or a fluorophore (for fluorescence detection), the sensitivity of the analysis can be dramatically increased. creative-proteomics.com

Improved Chromatographic Behavior: Derivatization can alter the polarity and size of the molecule, leading to better retention and resolution on reversed-phase HPLC columns. nih.gov

Chiral Resolution: For resolving enantiomers, the compound can be reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard (achiral) HPLC column. nih.gov

Common derivatizing reagents for amino and alcohol groups include o-phthaldialdehyde (OPA), dansyl chloride, and benzoyl chloride. creative-proteomics.comnih.govacs.org The reaction with these agents converts the analyte into a derivative that is more easily detected and quantified.

Future Research Directions and Outlook

Exploration of Novel and More Efficient Synthetic Routes

The development of efficient and versatile synthetic pathways is paramount for enabling the widespread investigation of 2-(3-Amino-5-chlorophenyl)ethanol. While specific routes to this exact molecule are not prominently reported, strategies employed for analogous phenylethanolamines can be adapted and optimized.

A promising and straightforward approach involves a three-step sequence: Friedel-Crafts acylation, nucleophilic substitution, and subsequent reduction. google.com This method's generality could allow for the synthesis of a variety of derivatives for structure-activity relationship studies. google.com Further innovation could stem from the application of modern catalytic systems. For instance, palladium-catalyzed allylic C-H amination has emerged as a highly selective method for preparing related amino alcohol motifs and could be explored for a novel and stereocontrolled synthesis. nih.govhilarispublisher.com

Future research should also focus on leveraging photocatalysis, a sustainable and powerful tool for bond formation under mild conditions. hilarispublisher.com The integration of computational chemistry in planning synthetic routes, often referred to as Computer-Aided Synthesis Planning (CASP), could revolutionize how pathways are designed by predicting efficient routes and minimizing experimental challenges. hilarispublisher.com By embracing these advanced synthetic strategies, researchers can ensure a reliable and scalable supply of this compound, paving the way for its application in broader research contexts. nih.gov

Investigation of Underexplored Reactivity Pathways and Mechanistic Insights

The trifunctional nature of this compound—possessing alcohol, amine, and chloro-aryl moieties—suggests a complex and largely unexplored reactivity profile. Systematic investigation into the chemoselectivity of its reactions is a critical area for future research.

The primary alcohol group can undergo oxidation to form the corresponding aldehyde or carboxylic acid, or participate in esterification reactions. A notable, though less common, transformation to explore would be an ester-forming haloform coupling reaction. nih.gov The aromatic amine serves as a nucleophile or a directing group in electrophilic aromatic substitutions. Its reactivity in C-N bond-forming reactions is a key area for investigation.

The chlorine atom on the benzene (B151609) ring introduces the possibility of nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of further functionalities. ucsb.edu However, the electronic influence of the meta-positioned amino group on the kinetics of such substitutions requires detailed mechanistic study. cbseacademic.nic.in Understanding the interplay and selective activation of these functional groups is essential for unlocking the full synthetic potential of the molecule.

Advanced Computational Modeling for Deeper Understanding of Structure-Reactivity Relationships

Advanced computational modeling offers a powerful, non-empirical lens through which to understand the intrinsic properties of this compound. Density Functional Theory (DFT) can be employed to build accurate models of its electronic structure and predict its reactivity. acs.org

Future computational studies could focus on several key areas. Firstly, modeling can predict the regioselectivity of further electrophilic aromatic substitution reactions by calculating the relative stabilities of potential intermediates. acs.org This would guide synthetic efforts to create more complex derivatives. Secondly, simulations can elucidate the non-covalent interactions of the molecule, such as its adsorption behavior on surfaces like graphene, which is crucial for materials science applications. acs.org

Furthermore, computational chemistry can determine key physicochemical parameters, such as protonation sites and the energies of frontier molecular orbitals, which govern the molecule's reactivity in various chemical environments. jte.edu.vn By establishing a robust computational model, researchers can gain deep mechanistic insights, rationalize experimental observations, and predict the behavior of the molecule in novel contexts, thereby accelerating its development for specific applications. researchgate.net

Rational Design and Synthesis of Advanced Materials Leveraging Compound Properties

The distinct functional groups of this compound make it an excellent candidate as a monomer for the synthesis of novel functional polymers. The presence of both an amine and an alcohol group allows for its incorporation into a variety of polymer backbones, such as poly(ester amide)s and polyhydroxyurethanes. nih.govrsc.org

Future research could focus on the synthesis of biodegradable elastomers by copolymerizing this compound with diacids and polyols. nih.gov The resulting polymers' properties could be fine-tuned by the presence of the chloro-aromatic moiety, which may enhance thermal stability or flame retardancy. Moreover, the amine and alcohol groups provide sites for post-polymerization modification, enabling the creation of materials with tailored functionalities, such as specific biocompatibility or catalytic activity. unimelb.edu.auresearchgate.net

The synthesis of non-isocyanate polyhydroxyurethanes (NIPUs) using bio-based multifunctional amino alcohols is a growing field, and this compound could serve as a key building block in creating novel NIPU thermosets with unique thermal and mechanical properties. rsc.org

Integration into Multicomponent Reaction Sequences for Complex Molecular Architectures

Multicomponent reactions (MCRs), which combine three or more reactants in a single operation to form a complex product, are highly valued for their efficiency and atom economy. nih.gov The multifunctional nature of this compound makes it an ideal substrate for integration into such reaction sequences, enabling the rapid generation of molecular diversity.

A significant avenue for future research is the use of the primary amine in this compound in well-established MCRs. For example, it could participate in the Kabachnik-Fields reaction to produce novel α-aminophosphonates, a class of compounds with known biological and metal-chelating properties. mdpi.combeilstein-journals.org Similarly, its incorporation into isocyanide-based MCRs like the Ugi or Passerini reactions could yield complex peptide-like structures or α-acyloxycarboxamides. nih.govnih.gov

The strategic use of MCRs can leverage the compound's inherent functionality to build libraries of structurally complex molecules from simple starting materials. researchgate.net This approach is particularly valuable in drug discovery and materials science, where the efficient exploration of chemical space is critical for identifying new leads and functional molecules. nih.gov

Q & A

Basic: What established synthetic routes are available for 2-(3-Amino-5-chlorophenyl)ethanol?

Methodological Answer:
The compound is typically synthesized via multi-step organic reactions. One approach involves coupling a chlorophenyl precursor with an ethanolamine derivative under catalytic conditions. For example:

  • Step 1: Reaction of 3-amino-5-chlorobenzaldehyde with a malononitrile derivative in ethanol, catalyzed by triethylamine, to form intermediates (similar to methods in ).
  • Step 2: Reduction of the intermediate using sodium borohydride (NaBH₄) or catalytic hydrogenation to yield the ethanol derivative.
    Key parameters include solvent choice (ethanol or THF), temperature control (reflux vs. room temperature), and catalyst optimization (e.g., triethylamine vs. pyridine).

Basic: How is the purity of this compound assessed in research settings?

Methodological Answer:
Purity is evaluated using:

Method Conditions Detection Limit
HPLC Reverse-phase C18 column, UV detection>98% purity
LC-MS Electrospray ionization (ESI), m/z 225Trace impurities
TLC Dichloromethane/methanol (5:5)Visual confirmation
Fluorescence-based assays (e.g., λexem = 325/520 nm) are also used for tracking in biological systems .

Advanced: How can synthetic yields be optimized for this compound in scaled-up reactions?

Methodological Answer:
Yield optimization involves:

  • Catalyst Screening: Testing bases like triethylamine, DBU, or pyridine to enhance reaction kinetics.
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) may improve intermediate stability compared to ethanol.
  • Temperature Gradients: Controlled reflux (70–80°C) minimizes side reactions.
  • Workup Protocols: Recrystallization from ethanol/water mixtures improves purity post-synthesis.

Advanced: How to resolve contradictions in reported IC₅₀ values for kinase inhibition assays?

Methodological Answer:
Discrepancies in IC₅₀ values (e.g., ERK1: 12.0 μM vs. ERK2: 3.1 μM ) may arise from:

  • Assay Conditions: Variations in ATP concentration, buffer pH, or incubation time.
  • Cell Line Specificity: Differences in kinase expression levels across models.
  • Validation Steps:
    • Standardize assay protocols (e.g., ATP concentration at 10 μM).
    • Use recombinant kinases to isolate target effects.
    • Cross-validate with orthogonal methods (e.g., Western blotting for phospho-ERK) .

Advanced: What computational approaches are used to study its kinase interaction mechanisms?

Methodological Answer:

  • Molecular Docking: AutoDock Vina or Schrödinger Suite to model binding to ERK2’s active site (PDB: 4QTB).
  • MD Simulations: GROMACS for analyzing stability of ligand-receptor complexes over 100-ns trajectories.
  • QSAR Modeling: Correlate substituent effects (e.g., chloro vs. methyl groups) with inhibitory potency .

Basic: What spectroscopic techniques characterize its structural identity?

Methodological Answer:

  • ¹H/¹³C NMR: Key peaks include δ 7.2–7.4 ppm (aromatic protons) and δ 3.6 ppm (ethanol -OH).
  • X-ray Crystallography: SHELXL refinement ( ) resolves bond angles and stereochemistry .
  • FT-IR: Stretching vibrations at ~3350 cm⁻¹ (N-H) and 1050 cm⁻¹ (C-O).

Advanced: How is this compound derivatized for fluorescent cellular tracking?

Methodological Answer:

  • Probe Design: Conjugate with fluorescein isothiocyanate (FITC) via the amino group.
  • Protocol:
    • React FITC (1.2 eq) with the compound in DMSO/PBS (pH 8.5) for 4 hr.
    • Purify via size-exclusion chromatography.
    • Validate using fluorescence microscopy (λexem = 495/520 nm).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.